molecular formula C14H21NO4S2 B5401979 2-Ethyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine

2-Ethyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine

Cat. No.: B5401979
M. Wt: 331.5 g/mol
InChI Key: HXZSMGAIGXNKKU-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 2-Ethyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine involves several steps. One common method includes the reaction of 3-methylsulfonylphenylsulfonyl chloride with 2-ethylpiperidine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for piperidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Ethyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-Ethyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine can be compared with other piperidine derivatives, such as:

    2-Ethyl-1-(3-methylphenyl)sulfonylpiperidine: Lacks the sulfonyl group, leading to different chemical and biological properties.

    1-(3-Methylsulfonylphenyl)sulfonylpiperidine: Lacks the ethyl group, which may affect its reactivity and biological activity.

    2-Ethyl-1-(3-methylsulfonylphenyl)piperidine:

Properties

IUPAC Name

2-ethyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-3-12-7-4-5-10-15(12)21(18,19)14-9-6-8-13(11-14)20(2,16)17/h6,8-9,11-12H,3-5,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZSMGAIGXNKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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